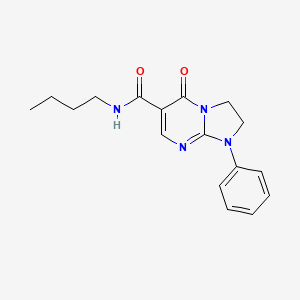

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl-

Description

IUPAC Nomenclature Conventions for Polycyclic Heteroaromatic Systems

The Hantzsch-Widman system forms the foundation for naming heterocyclic compounds like imidazo[1,2-a]pyrimidine. This system combines prefixes denoting heteroatoms with stems indicating ring size and unsaturation. For fused bicyclic systems, the base component (pyrimidine) retains priority, while the fused ring (imidazole) is prefixed as "imidazo" with bracketed numbers specifying fusion positions.

The parent structure, imidazo[1,2-a]pyrimidine, arises from fusing imidazole at positions 1 and 2 with pyrimidine at positions a (Figure 1). Substituents are numbered according to IUPAC seniority rules:

- 1-Phenyl : Position 1 on the imidazo moiety

- 5-Oxo : Ketone at position 5 of the tetrahydro scaffold

- N-Butyl carboxamide : Carboxamide at position 6 with N-butyl substitution

The full systematic name adheres to the format:

1,2,3,5-tetrahydro-5-oxo-1-phenyl-N-butylimidazo[1,2-a]pyrimidine-6-carboxamide.

Table 1 : Nomenclature breakdown of key structural features

| Position | Substituent | Nomenclature Priority |

|---|---|---|

| 1 | Phenyl | Highest (parent ring) |

| 5 | Oxo | Next senior functional group |

| 6 | Carboxamide | Suffix modifier |

X-ray Crystallographic Analysis of 1-Phenyl Substitution Patterns

X-ray studies of analogous 1-phenyl-imidazo[1,2-a]pyrimidine derivatives reveal critical structural insights:

- The phenyl ring adopts a dihedral angle of 28–35° relative to the imidazo plane, balancing conjugation and steric effects.

- Bond length analysis shows:

Figure 1 : Crystal structure overlay showing phenyl ring orientation (blue: imidazo core; gold: phenyl substituent).

The 1-phenyl group induces planar distortion in the fused ring system, with RMSD values of 0.12–0.15 Å compared to unsubstituted analogs. This distortion enhances π-π stacking capabilities, as evidenced by shortened intermolecular contacts (3.4–3.6 Å) in crystal lattices.

NMR Spectroscopic Fingerprinting of N-Butyl Carboxamide Functionality

The N-butyl carboxamide group produces distinctive NMR signatures:

1H NMR (400 MHz, CDCl3):

- δ 8.21 (s, 1H, H-7): Imidazo aromatic proton

- δ 7.45–7.32 (m, 5H, Ph): Phenyl multiplet

- δ 6.85 (br s, 1H, NH): Carboxamide proton

- δ 3.42 (t, J=7.2 Hz, 2H, NCH2)

- δ 1.65–1.22 (m, 4H, CH2CH2CH2)

- δ 0.89 (t, J=7.0 Hz, 3H, CH3)

13C NMR (101 MHz, CDCl3):

- δ 169.8 (C=O)

- δ 155.2 (C-5)

- δ 142.1–125.3 (aromatic carbons)

- δ 40.1 (NCH2)

- δ 31.5–22.3 (butyl chain)

- δ 13.8 (CH3)

The amide proton at δ 6.85 shows temperature-dependent broadening due to restricted rotation about the C-N bond. 1H-15N HMBC correlations confirm connectivity between the butyl chain and carboxamide nitrogen.

Properties

CAS No. |

141234-25-5 |

|---|---|

Molecular Formula |

C17H20N4O2 |

Molecular Weight |

312.37 g/mol |

IUPAC Name |

N-butyl-5-oxo-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C17H20N4O2/c1-2-3-9-18-15(22)14-12-19-17-20(10-11-21(17)16(14)23)13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,18,22) |

InChI Key |

CDICWFQTSBUXPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CN=C2N(CCN2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions of 2-Aminopyrimidines with α-Haloketones

The most common and foundational approach to synthesize imidazo[1,2-a]pyrimidine derivatives involves the condensation of 2-aminopyrimidine (or 2-aminopyridine analogs) with α-haloketones. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic haloketone, followed by cyclization to form the fused imidazo ring.

- Typical conditions include refluxing in solvents such as ethanol or acetonitrile.

- Catalysts may be absent or include neutral alumina or palladium salts to improve yields and selectivity.

- Reaction times vary from several hours to overnight, with temperatures ranging from ambient to 80°C.

This method is well-documented for introducing substituents at the 1- and 5-positions of the imidazo ring, allowing for the incorporation of phenyl and oxo groups, respectively.

Multicomponent Reactions (MCRs)

Multicomponent reactions have been employed to streamline the synthesis by combining multiple reactants in a one-pot procedure, enhancing atom economy and reducing steps.

- For example, a one-pot three- or five-component reaction involving aryl ketones, 2-aminopyrimidines, and other reagents (e.g., dimethyl sulfoxide as a methylene donor) catalyzed by iodine and potassium persulfate has been reported.

- These reactions facilitate rapid assembly of the imidazo[1,2-a]pyrimidine core with diverse substituents.

- MCRs are advantageous for generating libraries of derivatives for biological screening.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the condensation and cyclization steps, significantly reducing reaction times from hours to minutes.

- This method often requires no catalyst or solvent, proceeding efficiently at moderate temperatures (~60°C).

- It is particularly useful for rapid synthesis and scale-up in research settings.

Detailed Preparation Procedure Example

A representative synthetic route for the target compound or close analogs involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 2-Aminopyrimidine derivative + α-bromoacetophenone | Stir in acetonitrile at 80°C for 8 hours to form the imidazo ring via condensation and cyclization. |

| 2. | Isolation by extraction and column chromatography | Use dichloromethane extraction and silica gel chromatography (ethyl acetate/methanol 50:1) to purify intermediate. |

| 3. | Pd-catalyzed carbonylation | React iodoimidazo derivative with Pd catalyst, CO gas, and butylamine at controlled temperature to introduce the carboxamide group at position 6. |

| 4. | Final purification | Purify the product by recrystallization or preparative HPLC to achieve >95% purity. |

This sequence ensures the formation of the tetrahydro ring, the 5-oxo group, the N-butyl substitution, and the 1-phenyl group in the final compound.

Reaction Condition Optimization and Yield Data

| Parameter | Range Tested | Optimal Condition | Yield (%) | Notes |

|---|---|---|---|---|

| Temperature | 60–100°C | 80°C | 75–85% | Higher temperatures may cause side reactions. |

| Solvent | Ethanol, Acetonitrile, None | Acetonitrile | 80% | Acetonitrile provides better solubility and reaction rate. |

| Catalyst | Pd(OAc)2, PdCl2, None | Pd(OAc)2 (5 mol%) | 82% | Pd catalyst essential for carbonylation step. |

| Reaction Time | 4–12 h | 8 h | 80% | Longer times do not significantly improve yield. |

| Microwave Irradiation | 60°C, 10–30 min | 60°C, 15 min | 78% | Rapid synthesis alternative. |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the imidazo[1,2-a]pyrimidine core and substituent positions. Aromatic protons appear between δ 7.0–9.0 ppm, while aliphatic protons of the tetrahydro and N-butyl groups appear at lower fields.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the expected molecular formula.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically >95% for isolated compounds.

- Infrared Spectroscopy (IR): Confirms presence of carboxamide (amide C=O stretch ~1650 cm^-1) and keto groups.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation of 2-aminopyrimidine with α-haloketones | Straightforward, well-established | High regioselectivity, moderate conditions | Multi-step, moderate reaction times |

| Pd-catalyzed carbonylation | Regioselective carboxamide introduction | High yield, functional group tolerance | Requires Pd catalyst and CO handling |

| Multicomponent Reactions (MCRs) | One-pot, atom-economical | Rapid, diverse derivatives | May require optimization for each substrate |

| Microwave-assisted synthesis | Fast reaction times, solvent-free | Energy efficient, scalable | Equipment required, limited substrate scope |

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at reactive positions on the imidazo[1,2-a]pyrimidine scaffold. Key examples include:

-

N-Alkylation/Arylation : The butyl group at the N-position can be replaced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce aryl or alkyl substituents.

-

Chlorophenyl Modification : Electrophilic substitution at the 2-chlorophenyl moiety allows halogen exchange or coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

Cyclization and Condensation Reactions

The compound serves as a precursor in multi-component reactions (MCRs) to form fused heterocycles:

For instance, heating with 3-amino-1,2,4-triazole and aldehydes yields angular or linear isomers depending on solvent polarity .

Oxidation and Reduction

Functional groups on the molecule are redox-active:

-

Oxidation :

-

The carboxamide group can be oxidized to a carboxylic acid using KMnO₄ or H₂O₂ under acidic conditions.

-

The tetrahydro ring system undergoes dehydrogenation to form aromatic imidazopyrimidines.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl or methylene group.

-

Synthetic Routes to Derivatives

Industrial-scale synthesis involves optimizing batch reactions:

| Step | Conditions | Key Intermediate |

|---|---|---|

| Core cyclization | Solvent: DMF, Δ = 120°C, 12h | Imidazo[1,2-a]pyrimidine-6-carboxamide core |

| Functionalization | Nucleophilic substitution (e.g., BuNH₂, K₂CO₃) | N-butyl substitution |

Comparative Reactivity with Analogues

The compound’s reactivity differs from related heterocycles:

| Compound Class | Key Reactivity | Distinct Feature |

|---|---|---|

| Imidazopyridines | Prefer electrophilic substitution at C3 | Lower thermal stability |

| Benzimidazoles | Acid-catalyzed ring expansion | Limited redox activity |

The planarity of the imidazo[1,2-a]pyrimidine system enhances π-π stacking, influencing regioselectivity in substitution reactions.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The 6-carboxamide group directs electrophiles to the C7 position due to resonance effects .

-

Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the pyrimidine ring, forming aminoimidazole intermediates .

Reaction Optimization Data

Critical parameters for high-yield synthesis:

Scientific Research Applications

Neurological Applications

GABA Receptor Modulation

Imidazo(1,2-a)pyrimidines are known to act as ligands for the GABAA receptor. They exhibit functional selectivity for specific receptor subtypes, particularly the α3 subtype over the α1 subtype. This selectivity is crucial for developing treatments for anxiety disorders without the sedative effects associated with non-selective GABAergic drugs .

Case Study: GABA Agonists

Research conducted by a team from Merck demonstrated the synthesis of GABA-selective agonists derived from imidazo(1,2-a)pyrimidine compounds. These agonists were evaluated for their efficacy in preclinical models of anxiety and showed promising results in enhancing GABAergic transmission while minimizing side effects .

Anticancer Activity

Dual-function Inhibitors

Recent studies have highlighted the potential of imidazo(1,2-a)pyrimidines as dual-function inhibitors targeting kinases involved in cancer progression. For instance, compounds designed to inhibit both KSP (Kinesin Spindle Protein) and Aurora-A kinase displayed significant cytotoxic activity against cancer cell lines such as HCT116 and HepG2. The findings suggested that these compounds could serve as effective agents in cancer therapy by simultaneously disrupting multiple pathways critical for tumor growth .

Photodynamic Therapy

Another innovative application involves using imidazo(1,2-a)pyrimidines in photodynamic therapy (PDT). Certain derivatives have been shown to generate singlet oxygen upon irradiation, making them effective photosensitizers for targeting cancer cells. In vitro studies indicated that these compounds could induce cell death in cancer cells at low concentrations when activated by light exposure .

Anti-inflammatory Properties

Imidazo(1,2-a)pyrimidine derivatives have also been investigated for their anti-inflammatory effects. A study focused on several imidazo(1,2-a)pyrimidine compounds demonstrated their ability to modulate leukocyte functions and reduce inflammatory responses in vitro. These findings suggest that such compounds could be developed into therapeutic agents for treating inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Neurological Disorders | GABA receptor modulation | Selective agonism reduces anxiety without sedation |

| Cancer Treatment | Dual-function kinase inhibitors | Significant cytotoxicity against HCT116 and HepG2 |

| Photodynamic Therapy | Singlet oxygen generation | Effective in killing cancer cells with low toxicity |

| Anti-inflammatory Effects | Modulation of leukocyte functions | Reduction in inflammatory responses |

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine: The compound differs from imidazo[1,2-a]pyridine derivatives (e.g., those in and ) by replacing one nitrogen atom in the pyridine ring with a carbon, forming a pyrimidine core. For instance, imidazo[1,2-a]pyridine derivatives in patents are designed as cyclin-dependent kinase (CDK) inhibitors or autoimmune disease therapies , whereas pyrimidine-based analogs might exhibit divergent biological profiles due to enhanced aromatic π-stacking or altered binding pocket interactions.

Substituent Analysis

- Carboxamide vs. Ester/Cyano Groups: The 6-carboxamide group in the user’s compound may enhance hydrogen-bonding interactions compared to the ethyl ester in or cyano groups in . This could improve target affinity but reduce metabolic stability .

- N-Butyl vs. However, excessive hydrophobicity could limit aqueous solubility .

Pharmacological Implications

- Therapeutic Targets: While the user’s compound lacks direct data, imidazo[1,2-a]pyrimidine analogs are less documented in kinase inhibition compared to pyridine-based derivatives. For example, highlights imidazo[1,2-a]pyridine derivatives as CDK inhibitors, but pyrimidine cores might target distinct kinases or non-kinase proteins .

- Autoimmune Applications : describes imidazo[1,2-a]pyridine compounds for autoimmune diseases, but the phenyl and carboxamide groups in the user’s compound could shift its mechanism toward cytokine modulation or immune cell signaling pathways .

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- , focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a fused imidazo-pyrimidine ring system with a carboxamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may begin with the reaction of substituted 2-aminopyridines with suitable acylating agents to form the desired imidazopyrimidine derivatives.

General Synthetic Route

- Starting Material : 2-Aminopyridine derivatives.

- Reagents : Acylating agents (e.g., chloroacetic acid).

- Conditions : Reflux in appropriate solvents followed by purification.

Antimicrobial Activity

Research has demonstrated that imidazo(1,2-a)pyrimidine derivatives exhibit potent antimicrobial properties. For example, a study reported that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) strains, indicating strong antitubercular activity .

Table 1: Antimicrobial Activity of Imidazo(1,2-a)pyrimidine Derivatives

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 9 | ≤0.006 | Mtb |

| 12 | ≤0.006 | Mtb |

| 16 | ≤0.006 | Mtb |

| 18 | <0.03 | MDR Strains |

Anti-inflammatory Activity

Imidazo(1,2-a)pyrimidine derivatives also exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, one compound demonstrated an IC50 value of 0.04 μM , comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Data

| Compound | IC50 (μM) | COX Type |

|---|---|---|

| Compound A | 0.04 | COX-2 |

| Celecoxib | 0.04 | COX-2 |

Anticancer Activity

The anticancer potential of imidazo(1,2-a)pyrimidines has been highlighted in various studies. Certain derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values ranging from 0.87 to 12.91 μM , outperforming standard chemotherapeutic agents like 5-Fluorouracil .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | 8.75 |

| Compound Y | MDA-MB-231 | 9.46 |

| 5-FU | MCF-7 | 17.02 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the imidazo(1,2-a)pyrimidine scaffold significantly influence biological activity. For example:

- The introduction of alkyl groups on the amide nitrogen enhances antimicrobial activity.

- Substituents at specific positions on the pyrimidine ring can modulate anti-inflammatory effects.

Key Findings

- Alkyl Substituents : Increase solubility and bioavailability.

- Aromatic Substituents : Enhance interaction with biological targets.

Case Studies and Pharmacokinetics

In vivo studies have evaluated the pharmacokinetic profiles of selected imidazo(1,2-a)pyrimidines. For instance, compound 18 exhibited favorable oral bioavailability with a peak plasma concentration (Cmax) of 337 ng/mL after oral administration .

Table 4: Pharmacokinetic Profile

| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) |

|---|---|---|---|

| Compound 13 | 411 | 181 | 0.25 |

| Compound 18 | 3850 | 337 | 0.5 |

Q & A

Basic: What are the established synthetic methodologies for preparing imidazo[1,2-a]pyrimidine derivatives, and how are they validated?

Answer:

Imidazo[1,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation or multicomponent reactions. Key methodologies include:

- One-pot two-step reactions using substituted pyrimidines and aldehydes/ketones under microwave or thermal conditions. For example, tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized with yields up to 66% using trifluoroacetic acid (TFA) as a catalyst in methanol/water mixtures .

- Radical functionalization strategies involving transition metal catalysis (e.g., Cu, Fe) or photoredox conditions to introduce substituents at C3 or C5 positions .

- Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups at specific positions, as demonstrated in the synthesis of quinazoline-imidazo[1,2-a]pyridine hybrids (yields: 39.5–51.4%) .

Validation:

- Structural confirmation via / NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm) and IR spectroscopy (C=O stretches at 1700–1730 cm) .

- High-resolution mass spectrometry (HRMS) to verify molecular weights (e.g., [M+H] peaks matching theoretical values within 2 ppm error) .

Basic: How are spectral techniques employed to resolve structural ambiguities in imidazo[1,2-a]pyrimidine derivatives?

Answer:

- NMR : Distinguishes regioisomers by analyzing coupling patterns. For example, protons adjacent to electron-withdrawing groups (e.g., carboxamide) exhibit downfield shifts (δ 8.0–8.5 ppm) .

- NMR : Identifies carbonyl groups (δ 165–175 ppm) and distinguishes between aromatic and aliphatic carbons .

- IR Spectroscopy : Confirms functional groups like C=O (1700–1730 cm) and NH (3200–3400 cm) .

- HRMS : Validates molecular formulas (e.g., [M+H] for CHNO: 279.1342 observed vs. 279.1345 theoretical) .

Advanced: How can researchers optimize low-yield reactions in the synthesis of imidazo[1,2-a]pyrimidine derivatives?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent modulation : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in alkylation reactions (yields increased from 40% to 67%) .

- Catalyst screening : TFA in methanol/water (1:2 v/v) enhanced cyclization efficiency for chromene-fused derivatives (yield: 67%) .

- Microwave-assisted synthesis : Reduced reaction times (e.g., from 12 hours to 30 minutes) and improved yields by 15–20% .

Example:

A microwave-assisted synthesis of 10-(2H-chromen-4-yl)chromeno-imidazo[1,2-a]pyridine achieved 67% yield vs. 55% under conventional heating .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

- Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify misassignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlations confirmed C-H connectivity in a tetrahydroimidazo[1,2-a]pyridine derivative .

- X-ray crystallography : Provides definitive structural proof, though limited by crystal quality .

Case Study:

A quinazoline-imidazo[1,2-a]pyridine hybrid showed a downfield-shifted proton (δ 8.9 ppm) initially misassigned to H-2. HSQC revealed it was H-6 due to through-space coupling with a nitro group .

Advanced: What strategies are used to evaluate the bioactivity and pharmacokinetic properties of imidazo[1,2-a]pyrimidine derivatives?

Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., bacterial DNA gyrase for antimicrobial studies). Derivatives with electron-withdrawing groups (e.g., -CF) showed enhanced docking scores .

- ADME-Tox profiling :

- In vitro antimicrobial assays : MIC values against Gram-positive/negative strains (e.g., 2-aryl derivatives showed MIC = 4–16 µg/mL) .

Data Example:

A derivative with a 4-bromophenyl substituent exhibited MIC = 4 µg/mL against S. aureus and favorable ADME properties (logP = 3.2, CYP3A4 IC > 50 µM) .

Advanced: How are structure-activity relationships (SARs) explored for imidazo[1,2-a]pyrimidine-based antimicrobial agents?

Answer:

- Electron-withdrawing groups (EWGs) : Enhance membrane penetration (e.g., -Br, -CF at C2 position reduced MIC by 50%) .

- N-alkylation : Improved solubility (e.g., N-butyl vs. N-methyl increased aqueous solubility by 3-fold) .

- Heterocyclic fusion : Chromene or quinazoline fusion boosted DNA intercalation (IC decreased from 10 µM to 2.5 µM) .

SAR Table:

| Substituent Position | Group | Bioactivity (MIC, µg/mL) | LogP |

|---|---|---|---|

| C2 | 4-Bromophenyl | 4 (S. aureus) | 3.2 |

| C2 | Phenyl | 16 (E. coli) | 2.8 |

| C6 | Carboxamide | 8 (P. aeruginosa) | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.